molecular formula C17H15N3O4S B11015711 N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

Cat. No.: B11015711
M. Wt: 357.4 g/mol
InChI Key: KOSHUGIIXMMQSN-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a synthetic organic compound characterized by the presence of a benzothiazole ring substituted with a nitro group at the 6-position and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Coupling with 4-Phenoxybutanoic Acid: The nitrated benzothiazole is then coupled with 4-phenoxybutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the phenoxy group with other nucleophiles, forming various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the nitro group and the benzothiazole ring suggests possible antimicrobial or anticancer properties, which can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, derivatives of this compound could be developed as potential therapeutic agents. The benzothiazole ring is a common pharmacophore in many drugs, and modifications to the phenoxybutanamide moiety could lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide would depend on its specific application. In a biological context, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzothiazole ring could bind to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which can impart different physicochemical properties and biological activities. The length and flexibility of the butanamide chain may also influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C17H15N3O4S/c21-16(7-4-10-24-13-5-2-1-3-6-13)19-17-18-14-9-8-12(20(22)23)11-15(14)25-17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19,21)

InChI Key

KOSHUGIIXMMQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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